molecular formula C9H8O2 B7792883 2-Propenoic acid, 3-phenyl-

2-Propenoic acid, 3-phenyl-

Cat. No.: B7792883
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-phenyl-, also known as cinnamic acid (E-isomer), is an α,β-unsaturated carboxylic acid with the molecular formula C₉H₈O₂ and CAS numbers 621-82-9 (E-isomer) or 140-10-3 (generic trans-cinnamic acid) depending on the source . It is a natural compound found in plants such as cinnamon and balsam trees, with applications in pharmaceuticals, fragrances, and polymer synthesis. Its structure features a phenyl group attached to the β-carbon of the propenoic acid backbone, enabling conjugation and reactivity.

Biological Activity

2-Propenoic acid, 3-phenyl-, commonly known as cinnamic acid , is a phenolic compound with notable biological activities. This article presents a detailed overview of its biological activity, including its pharmacological effects, toxicity assessments, and potential applications in various fields.

  • Molecular Formula: C9_9H8_8O2_2
  • Molecular Weight: 148.16 g/mol
  • CAS Number: 621-82-9

Cinnamic acid is characterized by its double bond between the first and second carbon atoms of the propene chain and a phenyl group at the third carbon. This structure is crucial for its biological activity.

Pharmacological Effects

Cinnamic acid and its derivatives have been extensively studied for their pharmacological properties:

  • Antioxidant Activity : Cinnamic acid exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in various biological models .
  • Anti-inflammatory Effects : Research indicates that cinnamic acid can inhibit inflammatory pathways, particularly through the suppression of nuclear factor kappa B (NF-kB) activation. This effect has been demonstrated in vitro using various cell lines .
  • Antimicrobial Properties : Cinnamic acid has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial activity is thought to arise from its ability to disrupt microbial cell membranes and interfere with metabolic processes .
  • Anticancer Potential : Studies have suggested that cinnamic acid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. Its derivatives have been evaluated for their efficacy against different cancer cell lines .

Toxicity and Safety Assessment

The safety profile of 2-propenoic acid, 3-phenyl- has been assessed through various studies:

Table 1: Summary of Biological Activities of Cinnamic Acid

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis

Case Study: Antioxidant Activity Assessment

In a study evaluating the antioxidant capacity of various cinnamic acid derivatives, it was found that those with methoxy substitutions exhibited enhanced radical scavenging abilities compared to unsubstituted forms. The study utilized models such as DPPH and ABTS assays to quantify antioxidant activity .

Applications

Given its diverse biological activities, cinnamic acid has potential applications in:

  • Pharmaceuticals : As an active ingredient in formulations aimed at reducing oxidative stress and inflammation.
  • Food Industry : Utilized as a natural preservative due to its antimicrobial properties.
  • Cosmetics : Incorporated into products for its antioxidant benefits.

Scientific Research Applications

Applications Overview

Field Application
Chemistry Building block for organic synthesis
Biology Investigated for antimicrobial and anti-inflammatory properties
Medicine Potential therapeutic applications in drug development
Industry Used in the production of polymers, resins, and flavoring agents

Chemistry

2-Propenoic acid, 3-phenyl- serves as a fundamental building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Forms saturated derivatives.
  • Substitution : Leads to substituted phenylmethoxy derivatives.

Biology

Research indicates that this compound exhibits biological activities that may be beneficial in medical applications:

  • Antimicrobial Activity : Studies have shown that cinnamic acid and its derivatives possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The compound is under investigation for its potential therapeutic applications:

  • Drug Development : Cinnamic acid derivatives are being explored for their ability to inhibit specific enzymes related to disease processes, such as metalloproteinases involved in cancer progression .

Industry

In industrial applications, 2-propenoic acid, 3-phenyl-, is used in:

  • Polymer Production : It is a key ingredient in creating polymers and resins used in coatings and adhesives.
  • Flavoring Agents : Its pleasant aroma makes it suitable for use in food flavorings and fragrances.

Case Study 1: Antimicrobial Properties

A study published in PubMed examined the antimicrobial effects of cinnamic acid against Staphylococcus aureus. The results indicated significant inhibition at low concentrations, suggesting potential use in developing antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanism

Research demonstrated that cinnamic acid could inhibit the production of pro-inflammatory cytokines in human cells. This finding supports its application as an anti-inflammatory agent in therapeutic formulations .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the purity and structural identity of 2-propenoic acid, 3-phenyl-?

  • Answer : Use a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm the presence of the phenyl and propenoic acid moieties.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular weight using retention times and fragmentation patterns (e.g., molecular ion peak at m/z 148.16) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1} and C=C stretch at ~1630 cm1^{-1}) .

Q. How can researchers safely handle 2-propenoic acid, 3-phenyl- in laboratory settings?

  • Answer : Follow OSHA and NIOSH safety protocols:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol exposure, employ P95 respirators (US) or ABEK-P2 (EU) cartridges .
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Waste Disposal : Neutralize acidic residues before disposal to prevent environmental contamination .

Q. What thermodynamic properties are critical for reaction optimization involving 2-propenoic acid, 3-phenyl-?

  • Answer : Key parameters include:

  • Melting Point : 407 ± 3 K (determined via differential scanning calorimetry) .
  • Combustion Enthalpy : Δc_cH° = -4357.2 kJ/mol (used to calculate energy release in exothermic reactions) .
  • Density : 1.114 ± 0.06 g/cm3^3 (critical for solvent selection and phase separation) .

Q. Advanced Research Challenges

Q. How can contradictions in reported thermodynamic data (e.g., melting points) be resolved?

  • Answer : Cross-validate data using:

  • High-Purity Synthesis : Eliminate impurities via recrystallization or column chromatography.
  • Multi-Method Analysis : Compare results from DSC (melting point) and adiabatic calorimetry (combustion enthalpy) .
  • Statistical Reproducibility : Conduct triplicate measurements under controlled conditions (humidity, pressure) .

Q. What strategies optimize the synthesis of ester derivatives (e.g., methyl or ethyl esters) of 2-propenoic acid, 3-phenyl-?

  • Answer :

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate Fischer esterification .
  • Reaction Monitoring : Track conversion rates via 1^1H NMR (disappearance of carboxylic acid proton at δ 12-13 ppm) .
  • Purification : Employ vacuum distillation for low-boiling esters (e.g., ethyl ester, b.p. ~219°C) or flash chromatography for complex mixtures .

Q. How can computational methods predict the reactivity of 2-propenoic acid, 3-phenyl- in novel reaction systems?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics Simulations : Model solvent interactions using parameters like PSA (35.53 Å2^2) to assess solubility .
  • Retrosynthetic Analysis : Use software (e.g., ChemAxon) to design synthetic pathways for derivatives like 3,4,5-trimethoxycinnamate .

Q. Methodological Considerations

Q. What techniques validate the stability of 2-propenoic acid, 3-phenyl- under varying storage conditions?

  • Answer :

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC .
  • Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products (e.g., dimerization at λ > 300 nm) .

Q. How should researchers design experiments to resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Answer :

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify EC50_{50} values.
  • Control Redundancy : Include positive/negative controls (e.g., aspirin for COX inhibition assays) .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) in LC-MS workflows to minimize batch effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Analogues

trans-Cinnamic Acid (CAS 140-10-3)

  • Structural Relationship: Shares the same molecular formula as 2-propenoic acid, 3-phenyl-, but is often referenced under different CAS numbers due to nomenclature conventions. Both are E-isomers of cinnamic acid .
  • Key Differences: CAS Discrepancy: The CAS number 621-82-9 () refers specifically to the (E)-3-phenyl-2-propenoic acid nomenclature, while 140-10-3 () is the standard trans-cinnamic acid identifier. Safety Profile: Both compounds exhibit similar hazards (skin/eye irritation, respiratory tract irritation) .

Cinnamic Acid Esters

Esters of 2-propenoic acid, 3-phenyl- are widely used in fragrances and essential oils. Key examples:

Compound Name CAS Number Molecular Weight (g/mol) Log Kow Key Applications
Ethyl cinnamate 103-36-6 176.22 2.85 Spice components (e.g., Kaempferia galanga)
Methyl cinnamate 103-26-4 162.19 2.36 Antimicrobial agents
Phenethyl cinnamate 103-53-7 252.32 4.56 Fragrance industry
Linalyl cinnamate 78-37-5 284.39 N/A Perfumes, higher volatility
  • Trends :
    • Molecular Weight & Lipophilicity : Larger esters (e.g., phenethyl) exhibit higher Log Kow values, enhancing lipid solubility and persistence in biological systems .
    • Bioactivity : Ethyl and methyl esters show antimicrobial properties, while phenethyl derivatives are used in high-end fragrances .

Substituted Derivatives

3-(4-Methoxyphenyl) Derivatives

  • Example: (E)-2-Propenoic acid, 3-(4-methoxyphenyl)-, ethyl ester (CAS N/A). Found in Kaempferia galanga essential oils (14.86% content) . Impact of Substituents: Methoxy groups enhance electron-donating effects, altering UV absorption and antioxidant activity compared to the parent compound .

Nitro and Decyloxy Derivatives

  • Example: 2-Propenoic acid, 3-[4-(decyloxy)phenyl]-, 4-nitrophenyl ester (CAS 89023-08-5). Features a long alkyl chain (decyloxy) and nitro group, increasing molecular weight to 423.52 g/mol and complexity . Applications: Potential use in photodynamic therapy due to nitro group reactivity .

Properties

IUPAC Name

3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28934-71-6, Array
Details Compound: 2-Propenoic acid, 3-phenyl-, homopolymer
Record name 2-Propenoic acid, 3-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28934-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: 2-Propenoic acid, 3-phenyl-, homopolymer
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40110056
Record name Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-82-9
Record name Cinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40110056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.719 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
10 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propenoic acid, 3-phenyl-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-phenyl-
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 3-phenyl-
Reactant of Route 4
2-Propenoic acid, 3-phenyl-
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 3-phenyl-
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 3-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.